molecular formula C23H20N4O3S B11259063 2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11259063
M. Wt: 432.5 g/mol
InChI Key: VGBCDNMXTFMRPT-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where the quinoline derivative is treated with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, the compound has been shown to modulate the activity of the Nur77 protein, leading to the induction of apoptosis in cancer cells . The compound binds to the Nur77 protein, causing its translocation to the mitochondria, where it interacts with Bcl-2 to trigger cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, pyridine ring, and sulfonamide group, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific proteins involved in cancer cell proliferation sets it apart from other similar compounds.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-pyridin-3-yl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C23H20N4O3S/c24-31(29,30)18-9-7-16(8-10-18)11-13-26-23(28)20-14-22(17-4-3-12-25-15-17)27-21-6-2-1-5-19(20)21/h1-10,12,14-15H,11,13H2,(H,26,28)(H2,24,29,30)

InChI Key

VGBCDNMXTFMRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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